1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride

Catalog No.
S522398
CAS No.
160521-72-2
M.F
C16H19ClN2OS
M. Wt
322.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2...

CAS Number

160521-72-2

Product Name

1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride

IUPAC Name

1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride

Molecular Formula

C16H19ClN2OS

Molecular Weight

322.9 g/mol

InChI

InChI=1S/C16H18N2OS.ClH/c1-11(17)7-12-9-18-16-5-4-13(8-15(12)16)19-10-14-3-2-6-20-14;/h2-6,8-9,11,18H,7,10,17H2,1H3;1H

InChI Key

PYJBJMIBANAOFJ-UHFFFAOYSA-N

SMILES

CC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CS3)N.Cl

Solubility

Soluble in DMSO

Synonyms

1-(5-(2-thenyloxy)-1H-indol-3-yl)propan-2-amine, BW 72386, BW 723C86, BW-72386, BW-723C86, BW723C86

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CS3)N.Cl

Description

The exact mass of the compound BW 723C86 hydrochloride is 322.0907 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anxiety and Depression

Studies in rats suggest BW 723C86 may have anxiolytic-like effects, meaning it could reduce anxiety. This effect seems to be mediated through the activation of 5-HT2B receptors []. Further research is needed to confirm these findings and explore its potential as an anti-anxiety medication in humans.

Pain Management

Some research suggests BW 723C86 might have pain-relieving properties. Studies indicate that activating 5-HT2B receptors peripherally (outside the central nervous system) could offer an antinociceptive effect, meaning it reduces pain perception []. More research is required to understand the mechanisms and potential therapeutic applications for pain management.

Other Areas of Investigation

While the research is preliminary, BW 723C86 is also being investigated for its role in:

  • Spinal Cord Injury: Studies suggest it might help inhibit spasms after spinal cord injury, but the mechanism requires further exploration [].
  • Cellular Proliferation: Some research indicates a potential role in regulating cell proliferation through the 5-HT2B receptor [].
  • Physiological Functions: There's ongoing investigation into the role of 5-HT2B receptors in various physiological processes, including bone health, insulin secretion, and vascular relaxation [].

1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride, commonly referred to as BW 723C86 hydrochloride, is a synthetic compound known for its specificity as a 5-hydroxytryptamine 2B receptor agonist. This compound is structurally related to tryptamines and plays a significant role in research related to serotonin receptors, particularly in neurological and cardiovascular contexts. Its molecular formula is C16H19ClN2OS, with a molecular weight of approximately 286.4 g/mol .

BW 723C86 hydrochloride acts as an agonist for the 5-HT2B receptor. Agonists mimic the effects of a natural ligand (in this case, serotonin) by binding to the receptor and activating its signaling pathway []. This activation can lead to various downstream effects depending on the cell type and the specific role of the 5-HT2B receptor in that context.

Studies suggest BW 723C86 hydrochloride might be useful for investigating the role of 5-HT2B receptors in functions like platelet aggregation and smooth muscle contraction [].

The primary chemical reaction involving BW 723C86 hydrochloride is its interaction with the 5-hydroxytryptamine 2B receptor. Upon binding, it activates various intracellular signaling pathways, notably the PKA/CREB/MITF pathway. This activation can lead to downstream effects such as altered gene expression and modulation of neurotransmitter release, which are crucial for understanding its pharmacological effects .

BW 723C86 hydrochloride exhibits significant biological activity as an agonist for the 5-hydroxytryptamine 2B receptor. This receptor is implicated in various physiological processes, including cardiovascular function and central nervous system signaling. The activation of this receptor by BW 723C86 may lead to increased cardiac contractility and has been associated with pathophysiological conditions such as cardiac fibrosis. Additionally, it may influence melanin synthesis by decreasing the expression of enzymes involved in melanin production .

The synthesis of BW 723C86 hydrochloride typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the indole core: This is achieved through cyclization reactions involving appropriate aniline derivatives.
  • Introduction of the thiophen-2-ylmethoxy group: This step often involves etherification reactions where thiophenol derivatives are used.
  • Amine functionalization: The final step involves the introduction of the propan-2-amine moiety, typically through reductive amination or similar methods.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

BW 723C86 hydrochloride has several applications in scientific research:

  • Neurological Research: It is utilized to study serotonin receptor functions and their effects on central nervous system disorders.
  • Cardiovascular Research: The compound aids in investigating heart valve functions and the mechanisms underlying cardiac fibrosis.
  • Pharmacology and Drug Development: It serves as a model compound for evaluating potential therapeutic targets related to serotonin signaling pathways .

Interaction studies involving BW 723C86 hydrochloride focus on its binding affinity and efficacy at the 5-hydroxytryptamine 2B receptor compared to other serotonin receptor subtypes. These studies are critical for understanding its pharmacodynamics and potential side effects when used in therapeutic contexts. The specificity of BW 723C86 for the 5-hydroxytryptamine 2B receptor makes it a valuable tool for dissecting the roles of this receptor in various biological systems .

Several compounds share structural similarities with BW 723C86 hydrochloride, particularly within the realm of tryptamines and serotonin receptor agonists. Here are some notable examples:

Compound NameStructure TypeKey Activity
BW 723C86Indole-basedSelective agonist for 5-hydroxytryptamine 2B receptor
PD070904Indole-basedAgonist for serotonin receptors
SerotoninIndole-basedNatural neurotransmitter
5-Methoxy-N,N-dimethyltryptamineTryptamine derivativeAgonist for multiple serotonin receptors
TryptophanAmino acid precursorPrecursor to serotonin

BW 723C86 hydrochloride is unique due to its specific action on the 5-hydroxytryptamine 2B receptor, which differentiates it from other compounds that may act on broader ranges of serotonin receptors or have different pharmacological profiles .

Metal-Catalyzed Coupling Approaches for Indole-Thiophene Scaffolds

The construction of indole-thiophene scaffolds, exemplified by 1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride, represents a significant synthetic challenge that has been addressed through various metal-catalyzed coupling methodologies. These approaches leverage the reactivity of both indole and thiophene heterocycles to establish the crucial ether linkage connecting the two aromatic systems.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed methodologies have emerged as particularly effective for constructing substituted thiophenes and indoles through multicomponent reactions [1]. The tandem palladium-catalyzed ortho-alkylation sequence terminated by either Heck or carbon-hydrogen coupling has demonstrated versatility in synthesizing di- and trisubstituted thiophenes [1]. This approach enables the selective introduction of thiophene-2-ylmethoxy substituents at the indole 5-position through controlled regioselectivity.

The implementation of palladium-catalyzed coupling in continuous flow systems has significantly enhanced reaction efficiency and scalability [2]. Flow microreactor technology provides large surface-to-volume ratios, efficient mass and heat transfer, and precise mixing control, resulting in higher productivity and reduced solvent consumption compared to traditional batch processes [2]. These advantages are particularly beneficial for the synthesis of complex indole-thiophene scaffolds where precise control of reaction conditions is essential.

Copper-Catalyzed Synthetic Approaches

Copper-catalyzed methodologies offer economical alternatives to palladium-based systems while maintaining high synthetic efficiency. The copper-catalyzed synthesis of multisubstituted indoles through one-pot tandem Ullmann-type carbon-nitrogen bond formation and intramolecular cross-dehydrogenative coupling has proven effective at 130 degrees Celsius in dimethyl sulfoxide [3]. This methodology enables practical and modular assembly of indoles in good to excellent yields from readily available aryl iodides and enamines [3].

Copper-catalyzed cross-dehydrogenative coupling between indoles and thiophene derivatives operates under mild aerobic conditions, facilitating molecular oxygen as the oxidant [4]. This approach demonstrates reasonable functional group compatibility and provides access to various indole-thiophene conjugates in moderate to good yields [4]. The copper-catalyzed carbon-hydrogen/carbon-hydrogen cross-coupling method for nitrogen-substituted indoles without directing groups represents a significant advancement in sustainable synthesis protocols [4].

Iron-Catalyzed Coupling Methodologies

Iron-catalyzed approaches have gained prominence due to the abundance, low cost, and non-toxic nature of iron catalysts. Three-coordinate iron(0) complex-catalyzed regioselective carbon-hydrogen alkylation of indole derivatives offers a versatile and environmentally friendly alternative to traditional noble metal catalysts [5]. This methodology requires neither Grignard reagents nor additional additives, making the reaction sustainable and compatible with a broad variety of functional groups [5].

The iron-catalyzed approach enables the synthesis of carbon-2-alkylated indoles in high yields while maintaining excellent regioselectivity [5]. By varying the aryl substituent on the alkene substrate to the trisubstituted silyl group, the regioselectivity can be altered from Markovnikov to anti-Markovnikov selectivity [5]. This flexibility in selectivity control is particularly valuable for accessing diverse indole substitution patterns required in complex synthetic targets.

Nickel-Catalyzed Hydroarylation Reactions

Nickel-catalyzed asymmetric hydroarylation reactions of aliphatic and aromatic dienes with indoles provide efficient access to chiral indole derivatives [6] [7]. This methodology features redox-neutral, mild conditions, broad substrate scope, and good functional group tolerance [7]. The reaction proceeds through a unique mechanism involving ligand-to-ligand hydrogen transfer of the nickel-alcohol-diene complex, with carbon-carbon reductive elimination serving as the rate- and enantio-determining step [7].

The nickel-catalyzed hydroarylation demonstrates exceptional regioselectivity (greater than 20:1 ratio of 3,4- to 1,4-hydroarylation products) and high enantioselectivity (up to 97:3 enantiomeric ratio) [7]. These catalytic systems offer significant advantages in terms of atom economy and functional group tolerance compared to traditional methods requiring stoichiometric reagents [7].

Etherification and Alkylation Reaction Mechanisms

The formation of the thiophen-2-ylmethoxy linkage at the indole 5-position represents a critical synthetic transformation that requires careful consideration of mechanistic pathways and reaction optimization. Etherification reactions in indole chemistry typically proceed through nucleophilic substitution mechanisms, with the phenolic hydroxyl group of 5-hydroxyindole derivatives serving as the nucleophilic component.

Williamson Ether Synthesis Adaptations

The classical Williamson ether synthesis has been successfully adapted for indole-thiophene ether formation. This approach involves the deprotonation of 5-hydroxyindole derivatives using strong bases such as sodium hydride or potassium tert-butoxide, followed by nucleophilic attack on thiophene-2-ylmethyl halides [8]. The reaction typically proceeds under anhydrous conditions in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Optimization studies have revealed that the choice of base significantly influences reaction efficiency and selectivity. Sodium hydride provides excellent deprotonation of phenolic hydroxyl groups while minimizing side reactions at the indole nitrogen [8]. The reaction temperature and solvent selection critically affect both the reaction rate and the formation of undesired by-products through competing elimination pathways.

Palladium-Catalyzed Etherification

Palladium-catalyzed etherification reactions offer enhanced selectivity and milder reaction conditions compared to classical approaches. The use of palladium catalysts enables the coupling of 5-hydroxyindole derivatives with thiophene-2-ylmethyl halides under more controlled conditions [5]. These reactions typically employ palladium acetate or palladium dichloride as the catalyst, with phosphine ligands providing stabilization and controlling selectivity.

The mechanism involves oxidative addition of the thiophene-2-ylmethyl halide to the palladium center, followed by coordination of the indole phenoxide. Reductive elimination then generates the desired ether product while regenerating the palladium catalyst [5]. This catalytic approach demonstrates superior functional group tolerance and enables the use of less reactive electrophiles compared to traditional nucleophilic substitution methods.

Alkylation at the Indole 3-Position

The introduction of the propan-2-amine substituent at the indole 3-position requires careful consideration of regioselectivity and reaction conditions. Indole 3-position alkylation typically proceeds through electrophilic aromatic substitution or Friedel-Crafts-type mechanisms [9]. The electron-rich nature of the indole 3-position makes it highly susceptible to electrophilic attack, necessitating careful control of reaction conditions to prevent over-alkylation.

Reductive amination represents the preferred methodology for introducing the propan-2-amine substituent [10]. This approach involves the condensation of indole-3-aldehyde derivatives with isopropylamine, followed by in situ reduction using sodium borohydride or sodium cyanoborohydride [11]. The reaction proceeds through imine formation and subsequent hydride reduction, providing excellent control over the substitution pattern.

The mechanism involves nucleophilic attack of the amine on the aldehyde carbonyl, followed by elimination of water to form the imine intermediate [10]. Subsequent hydride reduction of the imine carbon-nitrogen double bond yields the desired alkylated product [11]. The use of sodium cyanoborohydride as the reducing agent provides selectivity for imine reduction over aldehyde reduction, enabling efficient one-pot procedures.

Hydrochloride Salt Formation and Purification Techniques

The formation of hydrochloride salts represents a crucial step in the purification and stabilization of amine-containing compounds such as 1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine. The conversion of free base to hydrochloride salt significantly improves crystallinity, water solubility, and pharmaceutical handling properties [12].

Acid-Base Salt Formation Mechanisms

The formation of hydrochloride salts proceeds through straightforward acid-base neutralization reactions. The basic nitrogen of the propan-2-amine substituent readily accepts a proton from hydrochloric acid, forming the corresponding ammonium chloride salt [13]. This protonation significantly alters the physical and chemical properties of the compound, typically increasing water solubility and improving crystalline properties [12].

The stoichiometry of salt formation requires careful control to ensure complete conversion without excess acid. The use of exactly one equivalent of hydrochloric acid per equivalent of amine ensures optimal salt formation while minimizing impurities [14]. Monitoring the pH during salt formation provides real-time feedback on the neutralization progress and helps prevent over-acidification.

Crystallization Optimization Strategies

Crystallization represents the primary purification method for hydrochloride salts, offering both purification and isolation advantages [12]. The choice of crystallization solvent critically affects crystal quality, purity, and yield. Polar protic solvents such as methanol, ethanol, or isopropanol typically provide optimal crystallization conditions for amine hydrochloride salts [14].

Temperature control during crystallization significantly influences crystal size and purity. Slow cooling from elevated temperatures promotes the formation of larger, more uniform crystals with improved purity profiles [15]. The crystallization process can be further optimized through seeding techniques, where small amounts of pure crystalline material are added to initiate controlled nucleation.

Recrystallization techniques enable the removal of impurities and the improvement of crystal quality. The selection of appropriate solvent systems for recrystallization requires consideration of solubility differences between the desired product and potential impurities [15]. Mixed solvent systems, such as methanol-water or ethanol-ethyl acetate, often provide optimal selectivity for impurity removal.

Advanced Purification Methodologies

Sublimation techniques have emerged as valuable alternatives for the purification of organic salts, including indole-containing hydrochloride salts [16]. Sublimation purification operates under reduced pressure and elevated temperature, enabling the direct transition from solid to gas phase without melting. This technique is particularly effective for removing non-volatile impurities and achieving high purity levels.

The optimization of sublimation conditions requires careful balance of temperature, pressure, and time parameters [16]. Lower pressures favor salt formation and purification, while higher temperatures promote sublimation rates [16]. The temperature gradient between the sublimation source and collection surface controls the deposition rate and crystal quality.

Chromatographic purification methods, while more expensive than crystallization, provide exceptional purity levels for analytical standards and pharmaceutical applications [17]. High-performance liquid chromatography enables the separation of closely related impurities and the achievement of pharmaceutical-grade purity levels. The selection of appropriate stationary and mobile phases requires consideration of the compound's polarity and ionic character.

Green Chemistry Alternatives in Large-Scale Synthesis

The implementation of green chemistry principles in the large-scale synthesis of 1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride addresses environmental sustainability concerns while maintaining synthetic efficiency and product quality. These approaches focus on waste reduction, energy efficiency, and the use of environmentally benign reagents and solvents.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has revolutionized the preparation of indole derivatives through enhanced reaction rates, improved yields, and reduced energy consumption [18]. The use of microwave irradiation in indole synthesis enables rapid heating and precise temperature control, resulting in cleaner reactions and shorter reaction times [18]. Fischer indole synthesis, a cornerstone reaction in indole preparation, benefits significantly from microwave assistance, achieving completion in minutes rather than hours [19].

The mechanism of microwave heating involves direct energy transfer to polar molecules, resulting in rapid and uniform heating throughout the reaction mixture [18]. This heating mode minimizes hot spots and thermal decomposition while accelerating desired reactions [19]. Microwave-assisted synthesis of indole derivatives typically achieves yields of 90-95% with reaction times reduced by 80-90% compared to conventional heating methods [20].

Optimization of microwave-assisted synthesis requires careful control of power, temperature, and time parameters. Sealed reaction vessels enable the use of higher temperatures and pressures, further accelerating reaction rates and improving yields [20]. The implementation of temperature and pressure monitoring ensures reproducible results and prevents unwanted side reactions.

Ionic Liquid-Based Synthetic Approaches

Ionic liquids have emerged as environmentally friendly alternatives to traditional organic solvents in indole synthesis [21]. These molten salts offer unique properties including negligible vapor pressure, thermal stability, and tunable polarity, making them ideal media for sustainable synthesis [22]. Task-specific ionic liquids, designed with specific functional groups, provide both solvent and catalytic properties in single systems.

The use of ionic liquids in indole synthesis enables efficient Fischer indolization reactions under mild conditions [21]. Protic ionic liquids such as 1-butyl-3-methylimidazolium hydrogen sulfate catalyze the formation of 3-substituted indoles through multicomponent reactions [9]. These systems demonstrate excellent recyclability, maintaining catalytic activity over multiple reaction cycles without significant degradation.

Ionic liquid-mediated synthesis provides superior control over reaction selectivity and enables the preparation of complex indole derivatives in high yields [22]. The synthesis of 3-(indol-3-yl)-3-hydroxyindolin-2-ones and symmetrical 3,3-di(indol-3-yl)indolin-2-ones proceeds efficiently at room temperature in ionic liquid media [22]. The ability to tune ionic liquid properties through anion and cation selection enables optimization for specific synthetic transformations.

Solvent-Free Reaction Conditions

Solvent-free synthesis represents the ultimate expression of green chemistry principles, eliminating solvent waste and reducing environmental impact [23]. Tetrabutylammonium fluoride trihydrate has demonstrated effectiveness as an organobase catalyst for the solvent-free synthesis of 3-substituted indoles [9]. This approach achieves excellent yields while operating under mild conditions without organic solvents.

The mechanistic pathway for solvent-free indole synthesis involves direct generation of nucleophiles through deprotonation under mild conditions [9]. The absence of solvents concentrates reactants and accelerates reaction rates while simplifying product isolation procedures. Work-up procedures for solvent-free reactions typically involve simple extraction or crystallization steps, reducing waste generation and processing time.

Optimization of solvent-free conditions requires consideration of mixing efficiency, heat transfer, and reaction homogeneity. Ball milling and mechanochemical activation have emerged as effective techniques for promoting reactions in the absence of solvents [24]. These methods provide mechanical energy input that facilitates bond formation and breaking while maintaining environmental benefits.

Water-Based Synthesis Methodologies

Water represents the most environmentally benign solvent for organic synthesis, offering safety, low cost, and zero environmental impact [23]. Multi-component reactions for the preparation of 3-substituted indoles proceed efficiently in aqueous media using copper catalysts [21]. These systems achieve yields of 68-93% while maintaining excellent functional group compatibility.

The challenges associated with water-based synthesis include limited solubility of organic substrates and potential hydrolysis of sensitive intermediates [23]. These limitations can be addressed through the use of co-solvents, surfactants, or phase-transfer catalysts that enhance solubility and reaction efficiency. Microwave irradiation combined with aqueous media provides synergistic effects, enabling rapid heating and enhanced reaction rates.

Catalytic systems designed for aqueous media require consideration of catalyst stability and recyclability in water [23]. Heterogeneous catalysts demonstrate particular advantages in aqueous systems, enabling easy separation and reuse while maintaining catalytic activity. The development of water-compatible ligands and catalyst systems continues to expand the scope of aqueous organic synthesis.

Continuous Flow and Process Intensification

Continuous flow chemistry represents a paradigm shift toward more efficient and sustainable synthetic processes [2]. Flow microreactor technology enables precise control of reaction parameters, enhanced mixing, and improved heat transfer compared to batch processes [2]. The implementation of continuous flow systems for indole synthesis has demonstrated significant advantages in terms of productivity, safety, and environmental impact.

Fischer indole synthesis in continuous flow systems achieves higher yields and shorter reaction times compared to batch processes [2]. The enhanced heat and mass transfer in microreactors enables the use of higher temperatures and shorter residence times, improving reaction efficiency while reducing energy consumption. Flow systems also enable the safe handling of hazardous reagents and high-temperature reactions through improved containment and control.

The scalability of continuous flow processes provides direct pathways from laboratory development to commercial production without extensive re-optimization [2]. Flow systems demonstrate linear scalability, where increased production capacity is achieved through longer operation times or parallel processing units. This scalability advantage significantly reduces development time and capital investment for commercial implementation.

Process intensification through continuous flow technology enables the integration of multiple synthetic steps into single, continuous operations [2]. Telescoped synthesis, where multiple reactions occur sequentially in connected flow reactors, reduces intermediate isolation and purification requirements. This integration approach minimizes waste generation and improves overall process efficiency while maintaining product quality.

The investigation of green chemistry alternatives in large-scale synthesis demonstrates significant potential for reducing environmental impact while maintaining synthetic efficiency [25] [26]. The combination of microwave assistance, ionic liquids, solvent-free conditions, aqueous media, and continuous flow processing provides multiple pathways for implementing sustainable synthesis protocols. These approaches address the critical need for environmentally responsible manufacturing processes in the pharmaceutical and chemical industries [25].

Future developments in green synthesis will likely focus on the integration of multiple green chemistry approaches into unified, highly efficient synthetic protocols [26]. The combination of biocatalysis, flow chemistry, and renewable feedstocks represents a promising direction for achieving truly sustainable synthesis of complex pharmaceutical intermediates [26]. The continued development and optimization of these green chemistry alternatives will be essential for meeting the growing demand for environmentally responsible chemical manufacturing processes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

322.0906621 g/mol

Monoisotopic Mass

322.0906621 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8JMH6M2ELN

Wikipedia

BW-723C86

Dates

Modify: 2023-08-15
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